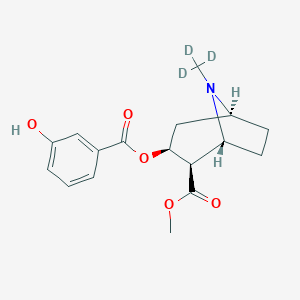

m-Hydroxycocaine-D3

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-18-11-6-7-13(18)15(17(21)22-2)14(9-11)23-16(20)10-4-3-5-12(19)8-10/h3-5,8,11,13-15,19H,6-7,9H2,1-2H3/t11-,13+,14-,15+/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXBUEUAOWARGT-ZRYGNULPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC(=CC=C3)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC(=CC=C3)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling of M Hydroxycocaine D3

The synthesis of m-Hydroxycocaine-D3 is a precise process, centered on the strategic incorporation of deuterium (B1214612) atoms to create a stable, isotopically distinct version of the parent molecule. This labeled compound is critical for quantitative analysis using mass spectrometry, where it serves as an internal standard to ensure accuracy by correcting for variations during sample preparation and analysis.

Chemical Synthesis of Deuterium-Labeled Benzoylecgonine (B1201016) Precursors (e.g., d3-m-OH-BE)

The creation of this compound often involves the synthesis of a deuterated precursor, such as d3-m-hydroxybenzoylecgonine (d3-m-OH-BE). Research has documented the successful synthesis of both m-hydroxybenzoylecgonine (B1666289) (m-OH-BE) and its D3-labeled counterpart for use in gas chromatography-mass spectrometry (GC/MS) procedures. sigmaaldrich.com One established method for introducing deuterium into such compounds is through the reductive dehalogenation of appropriately halogenated aromatic derivatives using a sodium borodeuteride (NaBD4) and palladium chloride (PdCl2) system. nih.gov This site-specific method allows for the precise placement of deuterium atoms. nih.gov

Another documented synthesis describes the preparation of [8-C2H3]-m-hydroxybenzoylecgonine, intended for use as an internal standard. researchgate.net The process begins with the N-demethylation of cocaine to yield norcocaine (B1214116). researchgate.net Norcocaine is then treated with deuterated methyl iodide (CD3I) to produce [8-C2H3]cocaine. researchgate.net Subsequent hydrolysis and esterification steps yield the desired deuterated benzoylecgonine precursor. researchgate.net

General Approaches to Stable Isotope Labeling for Analytical Standards

Stable isotope labeling is a fundamental technique for creating internal standards for quantitative mass spectrometry. symeres.com The primary goal is to produce a compound that is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com This mass difference allows the standard to be distinguished from the analyte in a mass spectrometer. mdpi.comresearchgate.net

Two principal strategies are employed for the synthesis of isotopically labeled compounds:

Use of Labeled Precursors : This is often the most efficient approach, where a commercially available starting material or building block already containing the stable isotope is incorporated into the synthetic route. symeres.comcriver.com For instance, deuterated reagents like metal deuterides or CD3I are used in the synthesis of the target molecule. hwb.gov.in

Hydrogen/Deuterium (H/D) Exchange Reactions : This method involves the direct replacement of hydrogen atoms with deuterium on the target molecule or an intermediate. symeres.com These reactions can be catalyzed, for example, by metals like ruthenium on carbon (Ru/C) in the presence of deuterium oxide (D₂O). nih.gov

The incorporation of three or more deuterium atoms is generally preferred to ensure a significant mass shift and avoid any potential overlap with the natural isotopic abundance of the unlabeled analyte. mdpi.comresearchgate.net

Development and Characterization of Certified Reference Materials (CRMs) for this compound

The reliability of analytical testing heavily depends on the quality of reference materials. For a compound like this compound, its development into a Certified Reference Material (CRM) involves meticulous preparation, characterization, and adherence to international standards to ensure its accuracy and traceability.

Preparation of High-Quality Solution-Based CRMs

Certified Reference Materials for compounds like this compound are typically provided as high-quality, solution-based standards. riccachemical.comcerilliant.com The preparation of these CRMs is a critical process performed by accredited reference material producers. riccachemical.comsigmaaldrich.com

The process generally involves:

Accurate Weighing : A precise quantity of the highly purified and well-characterized this compound solid material is carefully weighed using an analytical balance. spectroscopyonline.com

Dissolution : The weighed material is dissolved in a high-purity solvent, such as methanol (B129727) or acetonitrile (B52724), within a calibrated volumetric flask to achieve a precise concentration. sigmaaldrich.comspectroscopyonline.com

Homogeneity and Stability Testing : The resulting solution is rigorously tested to ensure it is homogeneous and stable under specified storage conditions, which are often at -20°C to prevent degradation. sigmaaldrich.comaccredia.itnih.gov

Packaging : The final solution is packaged in sealed ampules to maintain its integrity and concentration until use. sigmaaldrich.com

These CRMs are essential for calibrating instruments, validating analytical methods, and serving as quality controls in routine testing. riccachemical.comfishersci.ca

Traceability and Certification Standards for Reference Materials

The credibility of a CRM hinges on its certification and metrological traceability. sigmaaldrich.comaccredia.it This is governed by a framework of international standards, primarily ISO 17034, which outlines the general requirements for the competence of reference material producers. riccachemical.comsigmaaldrich.com Accreditation to standards like ISO/IEC 17025 (for testing and calibration laboratories) is also crucial. sigmaaldrich.comeurachem.org

Key aspects of traceability and certification include:

Metrological Traceability : This is the cornerstone of a CRM's value. It requires that the certified value of the material is linked to a recognized reference, such as the International System of Units (SI), through an unbroken and documented chain of calibrations. riccachemical.comsigmaaldrich.comeurachem.org

Certificate of Analysis (CoA) : Every CRM is accompanied by a comprehensive Certificate of Analysis. criver.comtraceable.com This document provides essential information, including the certified concentration and its uncertainty, a statement of metrological traceability to national standards (like those from NIST), the batch number, storage conditions, and expiration date. nih.govtraceable.comtlcstandards.com

Purity and Identity : The CoA must also include data confirming the material's chemical purity and identity, often determined using multiple analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. criver.com

This rigorous process ensures that users of the CRM can have confidence in the accuracy and reliability of their measurement results. riccachemical.com

Analytical Methodologies Utilizing M Hydroxycocaine D3 As an Internal Standard

Advanced Chromatographic and Mass Spectrometric Techniques for m-Hydroxycocaine (B1248138) Analysis

The analysis of m-hydroxycocaine and other cocaine-related compounds often involves sophisticated chromatographic separation techniques coupled with highly sensitive mass spectrometric detection. The use of m-Hydroxycocaine-D3 as an internal standard is integral to these methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of cocaine and its metabolites. In a study identifying major cocaine metabolites in meconium, trideuterated m-hydroxycocaine was utilized as the internal standard for the quantification of ortho-, meta-, and para-hydroxycocaine. oup.com This GC-MS method involved selected ion monitoring (SIM) for quantitative analysis. oup.com The chromatographic separation of various analytes was achieved, demonstrating the utility of deuterated internal standards in complex sample matrices. oup.com For the analysis of m-hydroxybenzoylecgonine (B1666289) in urine, a GC/MS procedure was developed using d3-m-hydroxybenzoylecgonine as the internal standard, highlighting the importance of specific deuterated standards for corresponding analytes. researchgate.netnih.gov

Another GC-MS method for the simultaneous quantification of methadone, heroin, cocaine, and their metabolites in sweat patches employed a specific chromatographic separation on an HP-5MS capillary column. nih.gov Although this study focused on multiple drugs, it underscores the detailed chromatographic conditions necessary for resolving complex mixtures, which is also applicable to m-hydroxycocaine analysis. nih.gov

Table 1: GC-MS Method Parameters for Cocaine Metabolite Analysis

| Parameter | Details | Reference |

|---|---|---|

| Internal Standard | This compound | oup.com |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | oup.com |

| Detection Mode | Selected Ion Monitoring (SIM) | oup.com |

| Application | Quantification of hydroxycocaine isomers in meconium | oup.com |

| Internal Standard (alternative) | d3-m-hydroxybenzoylecgonine | researchgate.netnih.gov |

| Application (alternative) | Quantification of m-hydroxybenzoylecgonine in urine | researchgate.netnih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a widely used technique due to its high sensitivity and specificity, often eliminating the need for sample derivatization. dss.go.th A comprehensive LC-MS/MS method for the analysis of cocaine and its 15 metabolites in meconium utilized [D3]cocaine as the internal standard. dss.go.th While this specific study did not use this compound, it illustrates a robust LC-MS/MS protocol involving solid-phase extraction and detailed chromatographic separation. dss.go.th

In the context of hair analysis, LC-MS/MS is crucial for distinguishing between drug consumption and external contamination. cuny.edu A sensitive method for detecting and quantifying cocaine and its metabolites, including m-hydroxycocaine, in hair samples by LC-MS/MS has been developed with a run time of only 5.5 minutes. cuny.edu These methods often rely on deuterated internal standards like cocaine-d3 to ensure accuracy. nih.gov A comprehensive LC-MS-MS method for 67 drugs of abuse in urine, including m-hydroxycocaine, also utilized deuterated internal standards and solid-phase extraction. esmed.org The analysis was performed on a Shimadzu Nexera LCMS-8040 system in multiple reaction monitoring (MRM) mode. esmed.org

Table 2: LC-MS/MS Method Parameters for Cocaine Metabolite Analysis

| Parameter | Details | Reference |

|---|---|---|

| Internal Standard | Cocaine-D3 | dss.go.thnih.govesmed.org |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | dss.go.thcuny.edunih.govesmed.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | esmed.org |

| Application | Quantification of cocaine and metabolites in meconium, hair, and urine | dss.go.thcuny.edunih.govesmed.org |

| Chromatography | Zorbax Eclipse XDB-C8 narrow-bore column | dss.go.th |

| Run Time | 5.5 minutes | cuny.edu |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Applications

Ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS/MS) offers even faster analysis times and improved resolution compared to conventional LC-MS/MS. A validated UHPLC-MS/MS method was developed to quantify p- and m-isomers of hydroxycocaine, as well as other hydroxy metabolites, in hair samples. nih.gov This was aimed at providing unambiguous evidence of cocaine consumption. nih.gov

Another study detailed a SPE-UHPLC-MS/MS method for quantifying cocaine and its metabolites in various biological matrices, including blood, urine, oral fluid, hair, and nails. nih.gov This method used cocaine-d3 as the internal standard and achieved chromatographic separation on a Poroshell120EC-18 column with a 6.0-minute acquisition time. nih.gov The use of UHPLC-MS/MS is particularly advantageous for analyzing low-concentration metabolites in complex matrices like hair. windows.net

Table 3: UHPLC-MS/MS Method Parameters for Cocaine Metabolite Analysis

| Parameter | Details | Reference |

|---|---|---|

| Internal Standard | Cocaine-D3 | nih.gov |

| Technique | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | nih.govnih.gov |

| Application | Quantification of hydroxy-cocaine metabolites in hair and other biological samples | nih.govnih.gov |

| Chromatography | Poroshell120EC-18 column | nih.gov |

| Acquisition Time | 6.0 minutes | nih.gov |

Sample Preparation and Extraction Protocols for Complex Biological Matrices

Effective sample preparation is crucial for removing interferences and concentrating analytes from complex biological matrices prior to chromatographic analysis.

Solid-Phase Extraction (SPE) Procedures for m-Hydroxycocaine and Analytes

Solid-phase extraction (SPE) is a commonly used technique for the cleanup and concentration of analytes from biological samples. nih.govdss.go.thnih.govwindows.net A variety of SPE sorbents and protocols are employed depending on the specific analytes and matrix.

For the analysis of cocaine and its metabolites in meconium, a solid-phase extraction method was developed to simultaneously extract multiple compounds. dss.go.th In another study on sweat patches, a detailed SPE procedure was outlined involving sequential washing of the SPE columns with distilled water, acetic acid, and acetonitrile (B52724), followed by elution with a mixture of methylene (B1212753) chloride, 2-propanol, and ammonium (B1175870) hydroxide (B78521). nih.gov

A quantitative and ultra-sensitive SPE-LC-MS/MS workflow for cocaine and metabolites in hair utilized Strata-X-C, a polymeric strong cation-exchange sorbent. windows.net This method demonstrated analyte extraction recoveries greater than 80%. windows.net For the analysis of various drugs of abuse in urine, mixed-mode SPE columns combining non-polar and cation exchange mechanisms have been used to provide additional selectivity and cleanup. esmed.org

Table 4: Solid-Phase Extraction (SPE) Protocol Details

| Parameter | Details | Reference |

|---|---|---|

| Application | Cocaine and metabolites from meconium | dss.go.th |

| Application | Drugs of abuse from sweat patches | nih.gov |

| Application | Cocaine and metabolites from hair | windows.net |

| SPE Sorbent | Strata-X-C (polymeric strong cation-exchange) | windows.net |

| Elution Solvent | Methylene chloride:2-propanol:ammonium hydroxide (78/20/2, v/v/v) | nih.gov |

| Recovery | >80% for cocaine and metabolites in hair | windows.net |

Methodologies for Hair Matrix Preparation and Analysis

Hair analysis provides a long-term history of drug exposure but presents unique challenges due to the complex matrix and the potential for external contamination. cuny.edunih.govresearchgate.net Therefore, extensive washing procedures and sensitive analytical methods are required.

A common preparation method involves washing the hair samples, followed by digestion or extraction. cuny.eduwindows.net For instance, hair samples can be washed with dichloromethane (B109758) and water, dried, and then digested with 0.1 N HCl. windows.net Another protocol involves washing with isopropanol. researchgate.net

The analysis of hydroxycocaine metabolites in hair is considered a key indicator of cocaine ingestion rather than mere environmental exposure. researchgate.netresearchgate.net Several studies have focused on developing and validating methods for the quantification of these minor metabolites in hair to reliably interpret positive cocaine results. researchgate.netcuny.edunih.govresearchgate.netnih.gov These methods typically employ LC-MS/MS or UHPLC-MS/MS for their high sensitivity and specificity. researchgate.netcuny.edunih.govnih.govresearchgate.netnih.gov The use of deuterated internal standards is standard practice in these analyses to ensure accuracy. cuny.edu

Table 5: Hair Analysis Methodologies for Cocaine Metabolites

| Parameter | Details | Reference |

|---|---|---|

| Key Indicator | Hydroxycocaine metabolites for proving ingestion | researchgate.netresearchgate.net |

| Washing Procedure | Dichloromethane and water; Isopropanol | researchgate.netwindows.net |

| Digestion | 0.1 N HCl | windows.net |

| Analytical Technique | LC-MS/MS or UHPLC-MS/MS | researchgate.netcuny.edunih.govnih.govresearchgate.netnih.gov |

| Internal Standard | Deuterated standards (e.g., Cocaine-D3) | cuny.edunih.gov |

Extraction from Diverse Biological Samples (e.g., plasma, urine, meconium, oral fluid, seized materials)

The robustness of this compound as an internal standard is demonstrated by its successful application in diverse and complex biological matrices. Various extraction techniques are employed to isolate target analytes, and the inclusion of this compound is crucial for ensuring the reliability of these methods.

Solid-phase extraction (SPE) is a commonly utilized technique for extracting cocaine and its metabolites from matrices like plasma, urine, meconium, and hair. dss.go.thoup.comnih.govresearchgate.net For instance, in the analysis of meconium, a solid-phase extraction method was developed to simultaneously extract cocaine and 15 of its metabolites. dss.go.th In this procedure, a known amount of the internal standard, such as [D3]cocaine, is spiked into the meconium sample before extraction. dss.go.th The sample then undergoes steps including vortexing, sonication, and centrifugation to separate the supernatant containing the analytes and the internal standard. dss.go.th Similarly, for plasma analysis, a published procedure involves adding a solution of cocaine-d3, BE-d3, and EME-d3 to the plasma sample, followed by solid-phase extraction. oup.com

In the context of hair analysis, which presents challenges due to low concentrations and matrix interferences, SPE has been shown to be effective. windows.net A two-step SPE conditioning process can reduce background noise, and the use of specific elution solvents like methanol (B129727) can improve analyte recovery. windows.net For oral fluid analysis, a simple protein precipitation with acetonitrile is often sufficient for extraction, with the internal standard added prior to this step. nih.gov

Liquid-liquid extraction (LLE) is another method employed, particularly for urine samples. In one method, after the addition of an internal standard, a buffer is added to the urine sample, followed by extraction with a mixture of organic solvents. redalyc.org However, LLE can sometimes result in high recoveries for certain analytes, which may be due to the favorable partitioning of weak bases like cocaine into the organic phase. redalyc.org

The choice of extraction method and the specific parameters, such as the type of SPE column or the composition of the LLE solvent mixture, are optimized to achieve the best possible recovery and cleanup for each specific matrix. nih.govwindows.netredalyc.org The consistent use of this compound across these varied sample types and extraction protocols underscores its versatility and importance in forensic and clinical toxicology.

Method Validation and Performance Characteristics of Assays Employing this compound

The validation of analytical methods is a critical process to ensure that the results are reliable, reproducible, and accurate. For assays utilizing this compound as an internal standard, validation encompasses several key performance characteristics.

Assessment of Linearity and Dynamic Calibration Ranges

Linearity is a fundamental parameter in quantitative analysis, demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range. In methods employing this compound, excellent linearity is consistently reported. For instance, a method for analyzing cocaine and its metabolites in hair demonstrated linearity with R2 values of 0.9990 for all analytes. windows.net The linear dynamic ranges in this study spanned 3 to 4 orders of magnitude. windows.net

Another study focusing on postmortem hair analysis reported calibration curves with at least six points, and the coefficients of determination (r2) were consistently greater than or equal to 0.99 for all analytes, including m-hydroxycocaine. cuny.edu In the analysis of meconium, calibration curves were generated using five different concentrations, and the peak area ratios between the standards and the internal standard were plotted against the concentration. dss.go.th Similarly, a method for oral fluid analysis prepared matrix-matched calibrators with concentrations ranging from 1 to 500 μg/L. nih.gov For plasma analysis, two calibration curves (2.5–50 ng/mL and 50–1000 ng/mL) were used to extend the dynamic range of the assay, which improved precision and accuracy at lower concentrations. oup.com

The table below summarizes the linearity data from various studies.

| Matrix | Analyte(s) | Calibration Range | Correlation Coefficient (r² or R²) | Reference |

| Hair | Cocaine and metabolites | 3 to 4 orders of magnitude | 0.9990 | windows.net |

| Postmortem Hair | Cocaine and metabolites | 0.01 - 25 ng/mg | ≥ 0.99 | cuny.edu |

| Meconium | Cocaine and metabolites | 0.005 - 5 µg/g | Not specified | dss.go.th |

| Oral Fluid | Opiates and cocaine analytes | 1 - 500 µg/L | Not specified | nih.gov |

| Plasma | Cocaine and metabolites | 2.5 - 1000 ng/mL | Not specified | oup.com |

| Urine | Benzoylecgonine (B1201016) | 25 - 1000 ng/mL | > 0.990 | redalyc.orgdshs-koeln.de |

| Hair | Hydroxycocaine isomers | 0.02 - 10 ng/10 mg hair | Not specified | researchgate.net |

Determination of Analytical Precision and Accuracy

Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measurement to the true value. Both are critical for the reliability of a quantitative method. Assays using this compound consistently demonstrate high precision and accuracy.

In a study on hair analysis, the method showed excellent accuracy of over 95% and precision of less than 15%. windows.net For hydroxycocaine isomers specifically, acceptable accuracy and precision were achieved down to a concentration of 0.00005 ng/mg. windows.net Another study on postmortem hair reported that the percent coefficient of variation (%CV) for precision was within the accepted 20% range for all analytes. cuny.edu

For oral fluid analysis, intra-assay and inter-assay precision were evaluated at three different concentrations, with the %CV being a key metric. nih.gov In plasma analysis, splitting the calibration curves resulted in better precision and accuracy for low concentrations. oup.com A study on urine analysis reported intra-day and inter-day precision and accuracy for quality controls at different concentrations. dshs-koeln.de

The table below presents a summary of precision and accuracy data.

| Matrix | Analyte(s) | Precision (%CV or RSD) | Accuracy (% Bias or Relative Error) | Reference |

| Hair | Cocaine and metabolites | < 15% | > 95% | windows.net |

| Postmortem Hair | Cocaine and metabolites | < 20% | Not specified | cuny.edu |

| Oral Fluid | Opiates and cocaine analytes | CV% ≤ 15.0% (reproducibility) | Not specified | nih.gov |

| Plasma | Cocaine and metabolites | Improved at low concentrations | Improved at low concentrations | oup.com |

| Urine | Benzoylecgonine | Intra-day and Inter-day data available | Intra-day and Inter-day data available | dshs-koeln.de |

Establishment of Lower Limits of Detection (LOD) and Quantitation (LLOQ)

The Lower Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Lower Limit of Quantitation (LLOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

In hair analysis, a sensitive method achieved a sub-pg/mg LLOQ for cocaine and its metabolites. windows.net For hydroxycocaine isomers, the LLOQ was as low as 0.00005 ng/mg. windows.net Another study on postmortem hair set the LLOQ at 0.01 ng/mg, which was the lowest point of the calibration curve. cuny.edu

For meconium analysis, the LLOQ for various cocaine metabolites was determined, with values varying depending on the specific compound. researchgate.netoup.com In a study on urine analysis, the LOD and LLOQ for benzoylecgonine were both determined to be 5 ng/mL. dshs-koeln.de An LC/MS/MS method for hydroxycocaine in hair established an LOD and LLOQ of 0.02 ng/10 mg of hair. researchgate.net

The table below summarizes the LOD and LLOQ values from different studies.

| Matrix | Analyte(s) | LOD | LLOQ | Reference |

| Hair | Cocaine and metabolites | Not specified | sub pg/mg | windows.net |

| Hair | Hydroxycocaine isomers | Not specified | 0.00005 ng/mg | windows.net |

| Postmortem Hair | Cocaine and metabolites | Not specified | 0.01 ng/mg | cuny.edu |

| Meconium | Cocaine and metabolites | Not specified | Varies by analyte | researchgate.netoup.com |

| Urine | Benzoylecgonine | 5 ng/mL | 5 ng/mL | dshs-koeln.de |

| Hair | Hydroxycocaine isomers | 0.02 ng/10 mg hair | 0.02 ng/10 mg hair | researchgate.net |

| Urine | m-Hydroxycocaine | 3.65 ng/mL | Not specified | esmed.org |

Evaluation of Extraction Efficiency, Recovery, and Matrix Effects

Extraction efficiency, recovery, and matrix effects are crucial parameters for assessing the performance of the sample preparation step. High and consistent recovery is desirable, while minimal matrix effects are necessary to avoid interference with quantification.

A study on hair analysis demonstrated analyte extraction recoveries greater than 80%. windows.net In postmortem hair analysis, the extraction efficiency for all analytes was between 94.1% and 119.3%, indicating that the filter vials used did not significantly impact the quantitative analysis. cuny.edu

For oral fluid, recovery from the collection device was evaluated at different concentrations, with most analytes showing recoveries between 73.9% and 114.9%. nih.gov However, significant losses were observed for some compounds like p-hydroxycocaine (B1245612) (47–50% recovery). nih.gov Matrix effects were also evaluated and determined not to affect quantification. nih.gov In the analysis of cannabinoids in exhaled breath, solid-phase extraction efficiency was reported to be between 46.6%–52.1% for THC and 76.3%–83.8% for other cannabinoids, with matrix effects ranging from -34.6% to 12.3%. oup.com

The table below provides a summary of these parameters.

| Matrix | Analyte(s) | Extraction Efficiency/Recovery | Matrix Effects | Reference |

| Hair | Cocaine and metabolites | > 80% | Not specified | windows.net |

| Postmortem Hair | Cocaine and metabolites | 94.1% - 119.3% | Not specified | cuny.edu |

| Oral Fluid | Opiates and cocaine analytes | 73.9% - 114.9% (most analytes) | Determined not to affect quantification | nih.gov |

| Exhaled Breath | Cannabinoids | 46.6% - 83.8% (SPE) | -34.6% to 12.3% | oup.com |

| Urine | Benzoylecgonine | 101% - 102% | Not specified | dshs-koeln.de |

Specificity and Interference Studies for m-Hydroxycocaine Detection

Specificity is the ability of a method to measure the analyte of interest without interference from other substances that may be present in the sample. This is particularly important in forensic toxicology, where a wide range of compounds could potentially interfere.

In a study on postmortem hair, interference studies were successfully validated as part of the method. cuny.edu For oral fluid analysis, the specificity of the method was also a key validation parameter. nih.gov In the context of plasma analysis for a clinical study, specificity was confirmed in the presence of concomitantly administered compounds, with no interference observed. fda.gov

The use of highly selective techniques like tandem mass spectrometry (MS/MS) greatly enhances specificity. By monitoring specific precursor-to-product ion transitions for m-hydroxycocaine and its deuterated internal standard, the method can effectively distinguish the target analyte from other structurally similar compounds.

Quantitative Analytical Applications of this compound as an Internal Standard

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analytical chemistry, particularly in the fields of toxicology, forensics, and clinical analysis. This compound, a deuterated analog of the cocaine metabolite m-hydroxycocaine, serves as an ideal internal standard for its non-labeled counterpart. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample extraction, purification, and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by a mass spectrometer. This fundamental principle is leveraged in isotope dilution mass spectrometry to achieve highly accurate and precise quantification.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision for quantifying molecular compounds. epa.gov The core principle of IDMS involves adding a known amount of an isotopically enriched standard, such as this compound, to a sample containing the native analyte (m-hydroxycocaine) before any sample processing occurs. epa.gov This "spiked" sample is then homogenized, allowing the labeled standard to equilibrate with the unlabeled analyte.

During subsequent steps like extraction and cleanup, any loss of the target analyte is accompanied by a proportional loss of the labeled internal standard. The final measurement is based on the ratio of the mass spectrometric response of the native analyte to that of the isotopic standard. epa.gov Because the quantification relies on this ratio rather than the absolute signal of the analyte, the method effectively corrects for variations in sample recovery and instrumental response, leading to highly reliable results. epa.govnih.gov

In practice, methods have been developed utilizing trideuterated m-hydroxycocaine (this compound) as an internal standard for the quantitative analysis of not only m-hydroxycocaine but also its isomers, o- and p-hydroxycocaine, in biological matrices like meconium. oup.com In such gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, specific ions are monitored for both the analyte and the internal standard to ensure specificity and accurate quantitation. oup.comthomastobin.com

Table 1: Example of Selected Ion Monitoring (SIM) Parameters for GC-MS Analysis This table is illustrative, based on typical parameters for related compounds as specific values for this compound can vary by instrument and method.

| Compound | Monitored Ions (m/z) | Quantitation Ion (m/z) | Reference |

|---|---|---|---|

| m-Hydroxycocaine | Multiple characteristic ions | Specific fragment ion | oup.com |

| This compound (Internal Standard) | Multiple characteristic ions (shifted by +3 amu) | Specific fragment ion (shifted by +3 amu) | oup.com |

The adoption of this compound as an internal standard is critical for ensuring the reliability of analytical data and enabling meaningful comparisons between different research studies and laboratories. Analytical variability can arise from multiple sources, including inconsistent extraction efficiency from complex matrices (e.g., hair, meconium), matrix effects in the mass spectrometer source, and fluctuations in instrument performance. oup.comwindows.net By incorporating an isotopic internal standard that co-elutes chromatographically and has nearly identical ionization efficiency to the analyte, these variations are effectively normalized. oup.comthomastobin.com

Method validation is a formal process to confirm that an analytical procedure is suitable for its intended purpose. For quantitative methods employing this compound, validation typically assesses parameters such as linearity, precision, accuracy, limit of quantitation (LOQ), and specificity. researchgate.netresearchgate.net The use of an appropriate internal standard is fundamental to meeting the stringent acceptance criteria for these tests. For instance, studies on related cocaine metabolites using deuterated internal standards consistently demonstrate excellent linearity (with correlation coefficients, r², often >0.99), high accuracy (bias within ±15%), and excellent precision (coefficient of variation <15%). windows.netresearchgate.netresearchgate.net

This high level of reliability is crucial in forensic toxicology, where results must be legally defensible. For example, distinguishing between drug ingestion and external contamination in hair analysis can be challenging. Research has shown that calculating the ratio of minor metabolites, like m-hydroxycocaine, to the parent drug can aid in this differentiation. cuny.edu The accuracy of these ratios is entirely dependent on the precise quantification of each compound, a task for which isotope dilution is the premier method. By standardizing quantitative approaches through the use of specific isotopic internal standards like this compound, laboratories can produce comparable data, contributing to a more consistent and reliable body of scientific evidence. rsc.org

Table 2: Typical Performance Characteristics of Isotope Dilution Methods for Cocaine Metabolites

| Validation Parameter | Typical Acceptance Criteria | Significance | Reference |

|---|---|---|---|

| Linearity (r²) | > 0.99 | Ensures the response is proportional to concentration across a defined range. | windows.netresearchgate.net |

| Accuracy / Bias | Within ±15% of the true value (±20% at LOQ) | Measures the closeness of the experimental value to the actual value. | nih.govwindows.net |

| Precision (%CV) | < 15% (< 20% at LOQ) | Demonstrates the reproducibility of the measurement upon repeated analysis. | windows.netresearchgate.net |

| Extraction Recovery | Consistent and reproducible, though absolute value is less critical with IDMS. | The internal standard corrects for analyte loss during sample preparation. | windows.net |

Research on M Hydroxycocaine in Drug Metabolism and Biotransformation

Elucidation of Cocaine Hydroxylation Pathways Yielding m-Hydroxycocaine (B1248138)

Cocaine metabolism is dominated by hydrolysis, leading to major metabolites like benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester. nih.gov However, a smaller fraction of cocaine undergoes oxidative metabolism, including aromatic hydroxylation, which results in the formation of hydroxylated metabolites. nih.govnih.gov This metabolic process involves the addition of a hydroxyl (-OH) group to the benzene (B151609) ring of the cocaine molecule. nih.gov

Characterization of m-Hydroxycocaine as a Minor Metabolite in Biological Systems

Research has consistently characterized m-hydroxycocaine as a minor metabolite of cocaine. nih.govnih.gov Studies involving controlled administration of cocaine to human subjects have shown that the peak plasma concentrations of m-hydroxycocaine are substantially lower than those of the primary metabolites. nih.govresearchgate.net For instance, following subcutaneous cocaine administration, peak plasma concentrations of minor metabolites, including m-hydroxycocaine, were found to be less than or equal to 18 ng/mL, whereas the major metabolite benzoylecgonine reached peak concentrations of over 600 ng/mL at higher doses. nih.govresearchgate.net

Similarly, analyses of hair samples from cocaine users show that m-hydroxycocaine is present at much lower concentrations than cocaine itself and its main metabolites. semanticscholar.org Its status as a minor metabolite is significant because its presence, often confirmed using standards like m-Hydroxycocaine-D3, can serve as a specific marker of ingestion, helping to distinguish true consumption from external contamination, particularly in forensic hair analysis. nih.govsemanticscholar.org

Comparative Metabolic Profiles of m-Hydroxycocaine with Primary Cocaine Metabolites (e.g., Norcocaine (B1214116), Cocaethylene (B1209957), Benzoylecgonine)

When comparing the metabolic profile of m-hydroxycocaine to other key cocaine metabolites, clear distinctions in concentration and detection frequency emerge. The primary metabolites, benzoylecgonine (BE) and ecgonine methyl ester (EME), are the most abundant and are detected rapidly after cocaine administration. nih.gov Norcocaine, another minor metabolite formed via N-demethylation, and cocaethylene, formed when cocaine and alcohol are used concurrently, also have distinct pharmacokinetic profiles. nih.govnih.gov

Studies have shown that after controlled cocaine administration, BE is detectable for the longest duration, followed by EME and then cocaine itself. nih.govresearchgate.net Minor metabolites like m-hydroxycocaine are detected much less frequently and at significantly lower concentrations. nih.govresearchgate.net For example, in one study, the peak concentration of m-hydroxycocaine was below 18 ng/mL, while BE peaked at 614.7 ng/mL. nih.gov In hair analysis, the ratio of m-hydroxycocaine to cocaine is typically very low. semanticscholar.org

Comparative Data of Cocaine Metabolites in Plasma

Peak plasma concentrations (Mean ± SE) following high-dose (150 mg/70 kg) subcutaneous cocaine administration. nih.gov

| Compound | Peak Concentration (ng/mL) | Metabolic Pathway | Classification |

|---|---|---|---|

| Cocaine | 639.1 ± 56.8 | Parent Drug | - |

| Benzoylecgonine (BE) | 614.7 ± 46.0 | Hydrolysis | Major Metabolite |

| Ecgonine Methyl Ester (EME) | 124.4 ± 18.2 | Hydrolysis | Major Metabolite |

| m-Hydroxycocaine | ≤ 18 | Hydroxylation | Minor Metabolite |

| Norcocaine | ≤ 18 | N-demethylation | Minor Metabolite |

In Vitro and In Vivo Metabolism Studies Using Research Models

The metabolism of cocaine, including the formation of m-hydroxycocaine, has been investigated using both in vitro (laboratory-based) and in vivo (living organism) models. These studies are fundamental to understanding the biochemical processes involved.

The oxidative metabolism of cocaine is mediated by the cytochrome P450 (CYP450) enzyme system, located primarily in the liver. nih.govnih.gov While the hydrolysis of cocaine to its major metabolites is carried out by carboxylesterases, the formation of hydroxylated metabolites like m-hydroxycocaine is a function of CYP450 enzymes. nih.gov

In vitro studies using hepatic microsomes from various animal species, including mice and rats, have demonstrated that these liver enzyme preparations can catalyze the oxidation of cocaine to form m-hydroxycocaine and p-hydroxycocaine (B1245612). nih.gov While specific human CYP450 isoenzymes like CYP3A4 are known to be principally responsible for the N-demethylation pathway that produces norcocaine, the exact isoforms that dominate the aromatic hydroxylation to m-hydroxycocaine are less definitively characterized but are part of the broader CYP450 system. nih.govnih.gov The process involves the monooxygenase activity of these enzymes, which introduce an oxygen atom onto the cocaine molecule. nih.gov

The accurate identification and quantification of m-hydroxycocaine in biological samples are crucial for forensic toxicology and metabolic research. Due to its low concentrations, highly sensitive analytical methods are required. nih.gov Deuterated internal standards, such as this compound, are essential for achieving accurate quantification by correcting for any loss of the analyte during sample preparation and analysis.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques used to detect m-hydroxycocaine in various biological matrices. nih.govnih.gov Researchers have successfully identified and quantified m-hydroxycocaine in several biological compartments, including:

Plasma: Studies have quantified m-hydroxycocaine in plasma samples collected after cocaine administration, confirming its presence in the bloodstream. nih.govresearchgate.net

Urine: As a product of metabolism, m-hydroxycocaine is excreted in urine, where it can be detected.

Hair: Hair analysis provides a longer window of detection for drug use. m-Hydroxycocaine has been identified in the hair of cocaine users, and its presence is considered a strong indicator of actual drug ingestion rather than environmental contamination. nih.govnih.govsemanticscholar.org

The development of validated UHPLC-MS/MS methods has enabled the sensitive quantification of m-hydroxycocaine and other minor metabolites in hair, furthering its utility as a biomarker of cocaine consumption. nih.gov

Detection of m-Hydroxycocaine in Biological Samples

Summary of findings from various research studies.

| Biological Compartment | Analytical Method(s) | Significance of Finding | Reference(s) |

|---|---|---|---|

| Plasma | GC-MS | Characterizes the pharmacokinetic profile and confirms systemic circulation of the metabolite. | nih.govresearchgate.net |

| Hair | LC-MS/MS, UHPLC-MS/MS | Serves as a biomarker to differentiate ingestion from external contamination; provides a long-term record of use. | nih.govsemanticscholar.orgnih.gov |

| Urine | GC-MS | Confirms the renal excretion of the metabolite. |

Forensic Toxicology Research and Interpretative Criteria Involving M Hydroxycocaine D3 Analysis

Methodologies for Differentiating Cocaine Ingestion from Environmental Contamination

A primary issue in hair analysis for cocaine is the possibility of external contamination leading to false-positive results. cuny.eduresearchgate.net To address this, forensic research has focused on identifying markers that are unique to metabolic processes and are not typically found in street-grade cocaine.

Utility of m-Hydroxycocaine (B1248138) Metabolic Ratios in Hair Analysis for Exposure Assessment

The analysis of cocaine metabolites, particularly hydroxycocaines, is crucial for distinguishing between consumption and external contamination. cuny.edu Research has demonstrated the utility of metabolic ratios, such as m-hydroxycocaine to cocaine (m-OH-COC/COC), in making this distinction. cuny.eduresearchgate.net

Studies have shown that while the simple presence of hydroxy metabolites may not be sufficient to confirm ingestion, the ratios of these metabolites to the parent drug are significantly different in the hair of consumers versus contaminated samples. cuny.edu For instance, research has shown a notable separation in the m-OH-COC/COC and p-OH-COC/COC ratios between hair from a cocaine user and hair that was externally contaminated. cuny.edu The median ratios of hydroxy metabolites to cocaine in samples from known users have been found to be significantly greater than in seized cocaine samples or externally contaminated hair. cuny.edu

Several proposed criteria utilize these metabolic ratios. For a hair sample to be considered positive for ingestion, it might require a cocaine concentration at or above a certain cutoff (e.g., 0.5 ng/mg), along with specific metabolite-to-cocaine ratios. cuny.edu For example, a proposed criterion includes an OH-COC/COC ratio of at least 0.001. cuny.edu The detection of any hydroxy metabolites, including m-hydroxycocaine, is considered a strong indicator of consumption. researchgate.net

Table 1: Proposed Criteria for Cocaine Ingestion Based on Metabolite Ratios in Hair

| Analyte/Ratio | Proposed Cutoff/Criteria | Reference |

|---|---|---|

| Cocaine (COC) | ≥ 0.5 ng/mg | cuny.edu |

| Norcocaine (B1214116)/Cocaine (NC/COC) | ≥ 0.01 | cuny.edu |

| Cocaethylene (B1209957)/Cocaine (CE/COC) | ≥ 0.02 | cuny.edu |

| Hydroxycocaine/Cocaine (OH-COC/COC) | ≥ 0.001 | cuny.edu |

| Hydroxybenzoylecgonine/Cocaine (OH-BE/COC) | ≥ 0.0002 | cuny.edu |

| para- or meta-hydroxycocaine/cocaine | > 0.05% of cocaine | researchgate.netnih.gov |

Comparative Analysis of Hydroxycocaines in Seized Cocaine Samples Versus Biological Specimens

To confidently attribute the presence of hydroxycocaines in a biological sample to metabolic processes, it is essential to understand their prevalence in seized street cocaine. Research has shown that while some hydroxycocaine isomers, such as ortho-hydroxycocaine (o-OH-COC), can be found in a high percentage of street samples, others like para-hydroxycocaine (p-OH-COC) and meta-hydroxycocaine (m-OH-COC) are present in a much smaller fraction of samples and at lower concentrations. nih.gov

A comprehensive study of seized cocaine samples revealed that while all were positive for p- and m-OH-COC, the maximum percentages were relatively low. nih.govnih.gov In contrast, metabolites like p- and m-hydroxybenzoylecgonine (B1666289) (p- and m-OH-BE) and p- and m-hydroxynorcocaine (p- and m-OH-NC) were not identified in seized samples, making their presence in a biological matrix a strong indicator of ingestion. nih.govresearchgate.net

The comparison of metabolite ratios between seized cocaine and hair samples from users further solidifies this approach. The ratios of hydroxy metabolites to cocaine are significantly higher in the hair of individuals who have consumed the drug compared to the ratios found in street samples. nih.govresearchgate.net This significant difference provides a robust basis for distinguishing active use from contamination. researchgate.net

Table 2: Detection of Cocaine Metabolites in Seized Cocaine Samples

| Metabolite | Percentage of Positive Samples | Maximum Percentage Detected | Reference |

|---|---|---|---|

| para-hydroxycocaine (p-OH-COC) | 100% | 0.025% | nih.govnih.gov |

| meta-hydroxycocaine (m-OH-COC) | 100% | 0.052% | nih.govnih.gov |

| para-hydroxybenzoylecgonine (p-OH-BE) | 55% | 0.044% | nih.govnih.gov |

| meta-hydroxybenzoylecgonine (m-OH-BE) | 56% | 0.024% | nih.govnih.gov |

| ortho-hydroxycocaine (o-OH-COC) | 88% (similar metabolic ratios to hair) | Not specified | nih.gov |

| p- and m-OH-BE | Not identified | Not applicable | nih.govresearchgate.net |

| p- and m-OH-NC | Not identified | Not applicable | nih.govresearchgate.net |

Postmortem Forensic Toxicology Applications of m-Hydroxycocaine Analysis

In postmortem investigations, determining the role of cocaine in a death can be complex. researchgate.net The analysis of cocaine and its metabolites, including m-hydroxycocaine, in various biological specimens is crucial for a thorough toxicological assessment. researchgate.net While blood is a standard matrix, postmortem redistribution can complicate the interpretation of drug concentrations. researchgate.netcharlydmiller.com

The analysis of alternative matrices such as hair can provide a longer history of drug use, which can be valuable in postmortem cases. cuny.edunih.gov The presence of m-hydroxycocaine and other hydroxy metabolites in postmortem hair, along with the application of the interpretative criteria discussed previously, can help to establish a pattern of chronic use versus an isolated exposure. cuny.edu

Furthermore, the quantification of cocaine and its metabolites in brain tissue can offer insights into the drug's effects on the central nervous system at the time of death. researchgate.netcharlydmiller.com Studies have reported high concentrations of cocaine and its metabolites in the brains of individuals who died from acute cocaine intoxication. researchgate.net The ratio of cocaine and its metabolites in the brain versus the blood can be a useful tool for confirming acute intoxication. researchgate.net

Research on Hair Incorporation Mechanisms and Stability of Hydroxycocaines

The incorporation of drugs into hair is a complex process influenced by various factors. fu-berlin.de The primary mechanism is believed to be diffusion from blood capillaries into the growing hair cells. fu-berlin.de However, other routes, such as from sweat and sebum, also contribute. fu-berlin.de The chemical properties of a drug, such as its lipophilicity and basicity, affect its incorporation into the hair matrix. scribd.com More hydrophilic metabolites, like hydroxycocaines, are generally incorporated to a lesser extent than the parent compound. cuny.edu

The stability of drug metabolites within the hair shaft is a critical consideration for accurate interpretation. Research has demonstrated that the three isomers of hydroxycocaine (ortho-, meta-, and para-) remain stable during a year of storage, which is a notable advantage over the less stable benzoylecgonine (B1201016). cuny.eduresearchgate.netnih.gov However, it has been shown that cosmetic treatments, such as bleaching with hydrogen peroxide, can lead to the formation of ortho-hydroxycocaine from cocaine, but not para- or meta-hydroxycocaine. researchgate.netnih.govamolf.nl This highlights the importance of documenting any cosmetic hair treatments when interpreting results.

Development of Robust Reporting and Interpretation Criteria for Cocaine and its Metabolites in Forensic Casework

The development of standardized and robust criteria for the interpretation of cocaine and its metabolites in forensic casework is an ongoing effort. elsevier.es The Society of Hair Testing (SoHT) and other European guidelines recommend the inclusion of cocaine metabolites to confirm drug use. researchgate.net Early guidance focused on the presence of benzoylecgonine (BE) or cocaethylene (CE) at certain levels relative to cocaine. researchgate.netresearchgate.net

More recent research has emphasized the importance of minor metabolites, particularly the hydroxycocaines, in providing more definitive evidence of ingestion. researchgate.netresearchgate.net This has led to the proposal of more complex decision models that incorporate the analysis of a wider range of metabolites and their ratios to cocaine. nih.govresearchgate.net These models aim to provide a more reliable distinction between active consumption and external contamination, thereby reducing the risk of misinterpretation in forensic casework. researchgate.netdntb.gov.ua The use of deuterated internal standards, such as m-Hydroxycocaine-D3, is essential in the underlying analytical methods to ensure accurate quantification. oup.com

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Verify deuterium incorporation at the specified position (e.g., 99% D3 purity via ²H-NMR).

- Isotopic Dilution Assays : Spike synthetic batches with non-deuterated analogs to detect contamination.

- Batch Documentation : Record synthetic routes (e.g., catalytic deuteration conditions) to trace purity variations .

What computational approaches enhance the interpretation of this compound’s receptor binding dynamics?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Model dopamine transporter (DAT) interactions using force fields (e.g., AMBER) to assess deuterium’s impact on binding kinetics.

- Docking Studies : Compare binding affinities of deuterated vs. non-deuterated forms using AutoDock Vina.

- Multi-Omics Integration : Correlate MD results with transcriptomic data (e.g., RNA-seq of neuronal cells) to identify downstream signaling effects .

How should ethical and reproducibility standards be applied in studies using this compound?

Basic Research Question

- Data Transparency : Publish raw LC-MS/MS chromatograms and synthetic protocols in supplementary materials.

- Ethical Compliance : For human studies, ensure IRB approval and document informed consent processes, particularly for controlled substance administration .

- Replication Guides : Provide step-by-step SOPs for sample preparation and instrument calibration to enable independent verification .

What advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?

Advanced Research Question

- Non-linear Mixed Effects Modeling (NONMEM) : Account for inter-individual variability in toxicity thresholds.

- Bayesian Hierarchical Models : Integrate preclinical and clinical data to refine safety margins.

- Contradiction Analysis : Use meta-regression to resolve outliers in EC50 values across studies, adjusting for covariates (e.g., species, administration route) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.